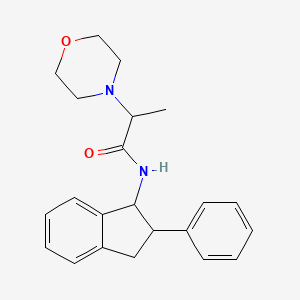
N-(2-Morpholinopropionyl)-2-phenyl-1-indanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Morpholinopropionyl)-2-phenyl-1-indanamine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a phenyl group, and an indanamine backbone, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Morpholinopropionyl)-2-phenyl-1-indanamine typically involves multi-step organic reactions. One common method includes the reaction of 2-phenyl-1-indanamine with 2-chloropropionyl chloride to form an intermediate, which is then reacted with morpholine under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-(2-Morpholinopropionyl)-2-phenyl-1-indanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amine derivatives.
科学的研究の応用
N-(2-Morpholinopropionyl)-2-phenyl-1-indanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(2-Morpholinopropionyl)-2-phenyl-1-indanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
- N-(2-Morpholinoethyl)-2-phenyl-1-indanamine
- N-(2-Morpholinopropyl)-2-phenyl-1-indanamine
- N-(2-Morpholinobutyl)-2-phenyl-1-indanamine
Uniqueness
N-(2-Morpholinopropionyl)-2-phenyl-1-indanamine stands out due to its specific structural features, such as the propionyl group attached to the morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C22H26N2O2 |
|---|---|
分子量 |
350.5 g/mol |
IUPAC名 |
2-morpholin-4-yl-N-(2-phenyl-2,3-dihydro-1H-inden-1-yl)propanamide |
InChI |
InChI=1S/C22H26N2O2/c1-16(24-11-13-26-14-12-24)22(25)23-21-19-10-6-5-9-18(19)15-20(21)17-7-3-2-4-8-17/h2-10,16,20-21H,11-15H2,1H3,(H,23,25) |
InChIキー |
ISFFDUCXGWBMNQ-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC1C(CC2=CC=CC=C12)C3=CC=CC=C3)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trimethylsilyl 4-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)butanoate](/img/structure/B13797016.png)
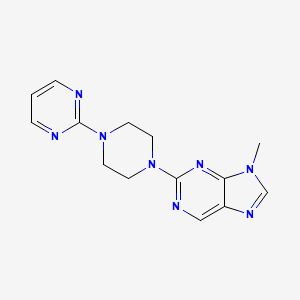
![Beta-alanine,[3-3H(N)]](/img/structure/B13797032.png)
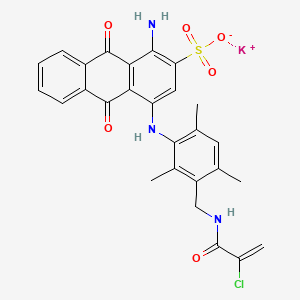
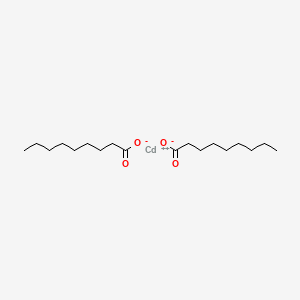
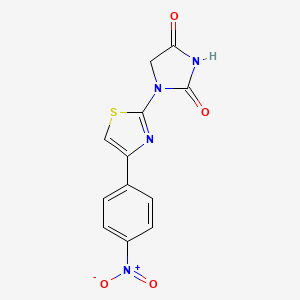
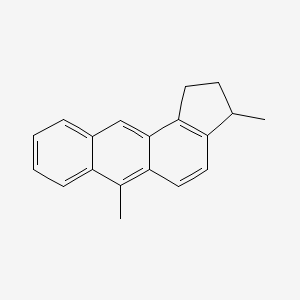
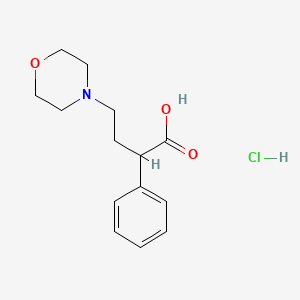

![4-[[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13797089.png)
![2-[[3-(Phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13797091.png)


![2-Methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione](/img/structure/B13797114.png)
